3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl and thiophen-3-yl groups at the 4-position. The pyrazole is linked via an ethyl chain to a propanamide moiety bearing a benzenesulfonyl group. The ethyl spacer may influence conformational flexibility and binding interactions in biological systems .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-20(17-8-12-27-14-17)16(2)23(22-15)11-10-21-19(24)9-13-28(25,26)18-6-4-3-5-7-18/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTJALUBKNCRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.42 g/mol. The structure features a benzenesulfonyl group attached to a propanamide chain, which is further substituted with a pyrazole derivative containing a thiophene ring.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 348.42 g/mol |
| CAS Number | 2034556-86-8 |
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the thiophene and pyrazole moieties enhances their interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds structurally similar to the target compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For example, a study found that related pyrazole derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating significant potency.
The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria. Additionally, the pyrazole ring may interact with DNA or RNA synthesis pathways in cancer cells, leading to cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against E. coli and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
- Cytotoxic Effects on Cancer Cells : In another study, derivatives were tested on MDA-MB-231 cells, revealing that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, with IC50 values ranging from 15 µM to 30 µM depending on the substituents.
Comparison with Similar Compounds
Core Pyrazole Derivatives
- 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)propanamide (): This simpler analog lacks the benzenesulfonyl and thiophene substituents. The absence of these groups reduces steric bulk and electronic complexity, likely lowering binding affinity in enzyme inhibition assays compared to the main compound.
| Property | Main Compound | 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)propanamide |
|---|---|---|
| Substituents | Thiophene, Benzenesulfonyl | None |
| Molecular Weight | Higher (~450 g/mol estimated) | Lower (~195 g/mol) |
| Electronic Effects | Strong electron-withdrawing (sulfonyl) | Moderate (amide only) |
Thiophene-Containing Pyrazole Derivatives
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (): These compounds combine pyrazole with thiophene-based moieties but replace the benzenesulfonyl group with amino-hydroxy substituents. The malononitrile or ethyl cyanoacetate-derived thiophenes in these analogs introduce nitrile or ester functionalities, which may enhance solubility but reduce metabolic stability compared to the main compound’s sulfonyl group.
| Synthetic Route | Main Compound | Analogs |
|---|---|---|
| Key Reagents | Sulfur, arylboronic acids (inference) | Malononitrile, ethyl cyanoacetate, sulfur |
| Yield | Not reported | Moderate (28–40% typical for similar steps) |
Sulfonyl/Sulfonamide-Containing Heterocycles
- 4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-Benzenesulfonamide (): This pyrazolopyrimidine derivative shares the benzenesulfonamide group but replaces the pyrazole-thiophene core with a fused pyrimidine ring. Fluorine substituents in ’s compound enhance lipophilicity and metabolic stability, whereas the thiophene in the main compound may improve π-stacking but introduce susceptibility to oxidative metabolism.
Carboxylic Acid vs. Propanamide Linkers
- 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid (): Replacing the propanamide with a propanoic acid group alters hydrogen-bonding capacity. The carboxylic acid may enhance solubility but reduce cell permeability compared to the main compound’s amide group.
| Physicochemical Property | Main Compound | Analog |
|---|---|---|
| Solubility | Moderate (amide) | High (carboxylic acid) |
| LogP | Higher (sulfonyl, thiophene) | Lower (ionizable acid) |
Key Research Findings and Implications
- Synthetic Flexibility : The main compound’s benzenesulfonyl and thiophene groups require multi-step synthesis, contrasting with simpler pyrazole derivatives .
- Electronic Effects : Density-functional theory (DFT) studies () suggest that exact-exchange terms in the main compound’s sulfonyl group could improve thermochemical accuracy in computational modeling compared to analogs without such groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
